N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE
Overview
Description
N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE is a complex organic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine and piperazine moiety, which are known for their biological activity, making it a promising candidate for pharmaceutical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-chloro-1-(4-morpholinyl)ethanone to form an intermediate, which is then reacted with piperazine and sulfonyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, its inhibition of dihydrofolate reductase (DHFR) is achieved through binding to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition disrupts cell proliferation, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE: Unique due to its specific combination of morpholine and piperazine moieties.
Phenoxyacetamide derivatives: Similar in structure but may lack the sulfonyl and piperazine groups, affecting their biological activity.
Sulfonamide derivatives: Share the sulfonyl group but differ in other functional groups, leading to variations in their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-(4-morpholin-4-ylsulfonylpiperazin-1-yl)propoxy]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6S/c1-16(24)20-17-2-4-19(5-3-17)29-15-18(25)14-21-6-8-22(9-7-21)30(26,27)23-10-12-28-13-11-23/h2-5,18,25H,6-15H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOWGEHVMQNWBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)N3CCOCC3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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